methyl 6-aminobicyclo[3.2.0]heptane-6-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-aminobicyclo[320]heptane-6-carboxylate hydrochloride is a bicyclic compound with a unique structure that includes both an amino group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-aminobicyclo[3.2.0]heptane-6-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core structure, which can be derived from cyclohexene derivatives.
Formation of the Amino Group: Introduction of the amino group is achieved through amination reactions, often using reagents such as ammonia or amines under controlled conditions.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Key considerations include:
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Scalability: Ensuring the process is scalable from laboratory to industrial scale while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-aminobicyclo[3.2.0]heptane-6-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-aminobicyclo[3.2.0]heptane-6-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 6-aminobicyclo[3.2.0]heptane-6-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors to alter signal transduction pathways.
Comparison with Similar Compounds
Methyl 6-aminobicyclo[3.2.0]heptane-6-carboxylate hydrochloride can be compared with other bicyclic compounds such as:
Methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride: Similar structure but with the carboxylate group at a different position.
Methyl 6-aminobicyclo[3.2.0]heptane-2-carboxylate hydrochloride: Another positional isomer with distinct chemical properties.
Uniqueness
The unique positioning of the amino and ester groups in this compound imparts specific reactivity and potential biological activity that distinguishes it from its isomers and other related compounds.
By understanding these aspects, researchers can better utilize this compound in various scientific and industrial applications.
Properties
CAS No. |
2770359-41-4 |
---|---|
Molecular Formula |
C9H16ClNO2 |
Molecular Weight |
205.68 g/mol |
IUPAC Name |
methyl 6-aminobicyclo[3.2.0]heptane-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-8(11)9(10)5-6-3-2-4-7(6)9;/h6-7H,2-5,10H2,1H3;1H |
InChI Key |
FCJOKKFBZKIYNN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC2C1CCC2)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.